2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(7-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-5-6(4-8(13)14)10(15)12-9(5)7/h1-3,6H,4H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCDNKCOJZBYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368516-03-3 | |
| Record name | 2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the bromination of 2-oxoindoline followed by acylation. One common method includes the reaction of 2-oxoindoline with bromine in acetic acid to yield 7-bromo-2-oxoindoline. This intermediate is then reacted with chloroacetic acid under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a synthetic indole derivative featuring a bromine substituent at the 7-position and an acetic acid moiety. It is also known by other names, such as 2-(7-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid and 1368516-03-3 . The molecular formula of the compound is C10H8BrNO3, and it has a molecular weight of 270.08 g/mol .
Potential Biological activities
The biological activities of this compound have been explored in various studies:
- Enzyme Inhibition It has shown potential in inhibiting certain enzymes involved in disease pathways.
- Receptor Binding It interacts with specific receptors, modulating their activity.
- Antimicrobial Activity It exhibits activity against certain microbial strains.
- Anticancer potential It is being researched for its potential to inhibit cancer cell growth.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. Preliminary data suggest interactions with:
- Vasopressin V1b receptor
- Specific Kinases
- Bacterial targets
Structural similarities
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromoindole | Bromine at position 5 | Lacks acetic acid moiety; primarily studied for neuroprotective effects |
| 2-(5-Bromoindolyl)acetic Acid | Bromine at position 5 | Similar activity profile, but a different substitution pattern affects potency |
| SSR149415 | Selective vasopressin V1b receptor antagonist | Unique receptor target; demonstrates anxiolytic properties |
| Methyl (Indole-based Compounds) | Varies based on methyl substitutions | Generally exhibits different pharmacological profiles due to methyl groups |
Mechanism of Action
The mechanism of action of 2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit viral replication by targeting viral enzymes or exhibit anticancer properties by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Differences
- Halogen Substituents: Bromine (Br) at position 7 vs. The 5-bromo analog demonstrated antiglaucomic activity in pilot studies, suggesting positional effects on bioactivity . Fluorine (F) vs. Bromine: The 7-fluoro analog (C₁₀H₈FNO₃) has a lower molecular weight (210.05 vs. 270.08) and distinct electronic properties due to fluorine’s electronegativity, which may enhance metabolic stability .
- Methyl vs. Halogen Groups: The 5,7-dimethyl analog (C₁₂H₁₃NO₃) lacks halogens but introduces methyl groups, increasing hydrophobicity. This modification could alter membrane permeability compared to halogenated derivatives .
- Unsubstituted Parent Compound: (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (C₁₀H₉NO₃) serves as the foundational structure. Its natural occurrence and 5-HT receptor agonist activity highlight the scaffold’s biological relevance, which may be modulated by substituents like bromine .
Biological Activity
2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a synthetic derivative of indole that has garnered attention for its diverse biological activities. Characterized by a bromine substituent at the 7-position of the indole ring and an acetic acid moiety, this compound exhibits potential therapeutic applications in various fields, including oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. Its structural features contribute to its reactivity and biological profile.
| Property | Details |
|---|---|
| Molecular Formula | CHBrNO |
| IUPAC Name | 2-(7-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
| SMILES | C1=CC2=C(C(=C1)Br)NC(=O)C2CC(=O)O |
| InChI | InChI=1S/C10H8BrNO3/c11-7-... |
Synthesis
The synthesis of this compound typically involves the bromination of 2-oxoindoline followed by acylation with chloroacetic acid. This multi-step process is crucial for achieving the desired brominated product with specific biological properties .
Biological Activities
Research indicates that this compound possesses several notable biological activities:
Anticancer Activity
Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has demonstrated low micromolar IC values against colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines . The mechanism of action appears to involve apoptosis induction and inhibition of specific cancer-related enzymes.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Research indicates that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there are indications that this compound may exhibit anti-inflammatory effects, although further studies are needed to elucidate these mechanisms .
The biological effects of this compound are attributed to its ability to interact with various molecular targets. It may inhibit viral replication by targeting viral enzymes or exhibit anticancer properties through apoptosis induction in cancer cells. The presence of the bromine atom enhances its reactivity and interaction potential compared to similar compounds .
Case Studies
A recent study explored the cytotoxicity of indole derivatives, including this compound, against HCT116 and MCF7 cell lines. The results indicated that this compound was among the most potent derivatives tested, with IC values in the low micromolar range . Another study highlighted its potential as a lead compound for developing new anticancer agents due to its unique structural features and biological activity profile .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Indole | Basic indole structure | Varied activities |
| 5-Bromoindole | Bromine at position 5 | Neuroprotective effects |
| Indole-3-acetic acid | Plant hormone | Growth regulator in plants |
| SSR149415 | Selective vasopressin antagonist | Anxiolytic properties |
The unique bromination pattern and acetic acid moiety in this compound enhance its biological activity compared to these analogs .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, and what reaction conditions are critical?
The compound can be synthesized via aldol-type condensation of ethyl diazoacetate with isatin derivatives, followed by functionalization at the 7-position with bromine. Lewis acids (e.g., BF₃·Et₂O) are critical for stabilizing intermediates during decomposition reactions. Reaction conditions such as solvent polarity, temperature (typically 0–25°C), and stoichiometric control of brominating agents (e.g., NBS) must be optimized to avoid side reactions .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify carbonyl (C=O) and indole N–H stretches. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves the bromine-substituted indole ring and acetic acid side chain. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction with SHELXL/SHELXT software provides precise bond lengths and angles .
Q. How is this compound quantified in biological matrices, and what analytical platforms are suitable?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred for sensitive detection in metabolic studies. Reverse-phase columns (C18) with acetonitrile/water gradients separate the compound from complex matrices. Calibration curves using deuterated internal standards improve accuracy, particularly in low-abundance scenarios (e.g., tuberculosis biomarker studies) .
Q. What biological activities or metabolic roles have been reported for this compound?
It is implicated as a downregulated metabolite in rifampicin-resistant tuberculosis (RR-TB), suggesting a potential role in bacterial stress response or host-pathogen interactions. Structural analogs exhibit aldose reductase inhibitory activity, indicating possible applications in diabetic complications. Further studies are needed to elucidate its direct mechanisms .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking simulations enhance understanding of its electronic structure and bioactivity?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electron distribution, HOMO-LUMO gaps, and tautomeric equilibria. Docking simulations (using AutoDock or Schrödinger Suite) predict binding modes to enzymes like aldose reductase. For example, the 2-hydroxy tautomer of related derivatives binds tightly to the catalytic site, guided by hydrogen bonding and hydrophobic interactions .
Q. How should researchers address tautomeric equilibria in solution during biological assays?
Tautomerism (e.g., keto-enol forms) can alter binding affinity. Use nuclear Overhauser effect (NOE) NMR or pH-controlled experiments to stabilize dominant tautomers. For enzyme inhibition studies, pre-incubate the compound with assay buffers to establish equilibrium, and validate results with crystallographic data .
Q. What strategies improve the compound’s inhibitory potency and selectivity for target enzymes?
Introduce halogen substituents (e.g., 5-fluoro) to enhance lipophilicity and electronic effects. Substituents at the 1-position (e.g., 4-methylbenzyl) improve steric complementarity with enzyme pockets. Prodrug esters (e.g., isopropyl esters) increase bioavailability in in vivo models .
Q. What challenges arise in resolving its crystal structure, and how are they mitigated?
Challenges include crystal twinning, disorder in the bromine substituent, and weak diffraction. Use high-resolution synchrotron data and SHELXL’s TWIN/BASF commands for refinement. For disordered regions, apply restraints to atomic displacement parameters (ADPs) and occupancy factors .
Q. How can contradictory data in metabolic studies (e.g., downregulation in RR-TB) be interpreted?
Cross-validate findings with orthogonal methods like stable isotope tracing or gene knockout models. Consider confounding factors such as host metabolic variability or bacterial strain differences. Integrate multi-omics data (proteomics, transcriptomics) to contextualize its role in TB resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
